molecular formula C13H21N3S B8110989 4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole

4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole

Cat. No.: B8110989
M. Wt: 251.39 g/mol
InChI Key: MZEVXLMVCGOLBE-UHFFFAOYSA-N
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Description

4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . This reaction is facilitated by a Dean-Stark apparatus to remove water, ensuring the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole involves its interaction with specific molecular targets. For instance, as a TYK2/JAK1 inhibitor, it binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole is unique due to its specific thiazole ring, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple kinases with high selectivity makes it a valuable candidate for therapeutic development.

Properties

IUPAC Name

4-(1,8-diazaspiro[4.5]decan-1-ylmethyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S/c1-11-15-12(10-17-11)9-16-8-2-3-13(16)4-6-14-7-5-13/h10,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEVXLMVCGOLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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